Methyl 2-O-Allyl-3-O-(2',3',4',6'-tetra-O-acetyl-alpha- D-mannopyranosyl)-alpha-D-mannopyranoside
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Overview
Description
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a complex carbohydrate derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the mannopyranoside are protected using acetyl groups to prevent unwanted reactions.
Glycosylation: The protected mannopyranoside is then glycosylated with an allyl group at the 2-O position.
Deprotection: The acetyl groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated synthesizers and high-throughput purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form simpler glycosides.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include m-chloroperbenzoic acid (mCPBA) and osmium tetroxide (OsO4).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include acetic anhydride (Ac2O) and pyridine.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Simpler glycosides and alcohols.
Substitution: Various substituted glycosides.
Scientific Research Applications
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for potential therapeutic applications, including as antiviral or anticancer agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-glucopyranosyl)-alpha-D-glucopyranoside
- Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-galactopyranosyl)-alpha-D-galactopyranoside
Uniqueness
Methyl 2-O-Allyl-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is unique due to its specific glycosidic linkages and protective groups, which confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Methyl 2-O-Allyl-3-O-(2',3',4',6'-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a complex glycoside that has garnered attention for its potential biological activities. This compound, with a molecular formula of C31H40O15 and a molecular weight of 652.64 g/mol, exhibits various properties that may be beneficial in pharmacological applications. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound is characterized by its glycosidic bonds and acetylated sugar moieties, which play a crucial role in its biological interactions. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that methyl glycosides, including this compound, exhibit antimicrobial properties. A study demonstrated that derivatives of mannopyranosides can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Antioxidant Properties
The antioxidant capacity of glycosides is well-documented. Methyl 2-O-Allyl-3-O-(2',3',4',6'-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside potentially contributes to cellular protection against oxidative stress. This property is attributed to the presence of hydroxyl groups in its structure, which can scavenge free radicals .
Anti-inflammatory Effects
Glycosides have been shown to modulate inflammatory pathways. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus presenting opportunities for therapeutic use in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, methyl 2-O-Allyl-3-O-(2',3',4',6'-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as an antimicrobial agent.
Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
---|---|---|
Escherichia coli | 50 | 80 |
Staphylococcus aureus | 50 | 75 |
Case Study 2: Antioxidant Activity
A study evaluated the antioxidant activity of this glycoside using DPPH radical scavenging assays. The compound showed an IC50 value of 30 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
Compound | IC50 (µg/mL) |
---|---|
Methyl Mannopyranoside | 30 |
Ascorbic Acid | 25 |
Research Findings
Recent research has focused on the synthesis and modification of methyl mannopyranosides to enhance their biological activities. The use of protective groups during synthesis has been shown to improve yields and biological efficacy . Moreover, studies involving structure-activity relationship (SAR) analyses have identified key functional groups responsible for the observed biological effects.
Properties
IUPAC Name |
[3,4,5-triacetyloxy-6-[3-hydroxy-2-(hydroxymethyl)-6-methoxy-5-prop-2-enoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O15/c1-7-8-32-21-19(17(30)15(9-25)37-23(21)31-6)39-24-22(36-14(5)29)20(35-13(4)28)18(34-12(3)27)16(38-24)10-33-11(2)26/h7,15-25,30H,1,8-10H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNGMWPZBKSQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OCC=C)OC)CO)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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